6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
6,7-dichloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |
InChI Key |
GNPZSTOFFJVKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC(=C(C=C2O1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Ring-Expansion Using DIBALH
- Procedure: Treatment of oxime precursors with 6 equivalents of DIBALH in dichloromethane at 0°C to room temperature.
- Outcome: Smooth reductive ring-expansion yielding the benzoxazine ring system.
- Yields: Typically around 80% for the target benzoxazine compound.
- Notes: Reaction temperature and solvent choice affect regioselectivity and yield. For example, reactions at elevated temperatures (80°C) in 1,2-dichloroethane improve conversion but may reduce regioselectivity.
Cyclization via Aminophenol and Acylating Agents
- Starting materials: 2-amino-5-chlorophenol and methyl-substituted acyl chlorides or aldehydes.
- Reaction conditions: Heating under reflux or ultrasonic irradiation in solvents like toluene or methanol/THF/water mixtures.
- Purification: Flash column chromatography or recrystallization using hexane/ethyl acetate mixtures.
- Yields: High yields reported, often exceeding 80%, with excellent purity after purification.
Use of Sodium Hydride and Dimethyl Oxalate
- Method: Deprotonation of aminophenol derivatives with sodium hydride followed by reaction with dimethyl oxalate to form diketo-esters, which are then cyclized.
- Reaction monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate as eluent.
- Purification: Recrystallization from ethyl acetate/hexane mixtures.
- Yields: Up to 97% for intermediate diketo-acids, which are precursors to benzoxazine derivatives.
Reaction Conditions and Optimization
Purification Techniques
- Recrystallization: Commonly used solvent systems include hexane/ethyl acetate mixtures in varying ratios (e.g., 90:10, 80:20).
- Flash Column Chromatography: Silica gel columns with hexane/ethyl acetate eluents (ratios from 7.5:2.5 to 9:1) are employed to achieve high purity.
- Extraction: Sequential washing with water, brine, and drying over anhydrous sodium sulfate is standard to remove impurities.
Research Findings and Analytical Data
- The reductive ring-expansion method using DIBALH is a robust and regioselective approach to synthesize benzoxazine derivatives, including 6,7-dichloro-2-methyl-3,4-dihydro-2H-benzo[b]oxazine.
- Reaction conditions such as temperature, solvent, and equivalents of reducing agent critically influence yield and regioselectivity.
- The presence of chlorine substituents at positions 6 and 7 is typically ensured by starting from appropriately chlorinated aminophenols, avoiding post-synthesis halogenation which can be less selective.
- Purification methods are well-established, allowing for isolation of the compound in high purity suitable for further biological or material science applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets effectively. Research indicates that compounds with similar oxazine structures exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[b][1,4]oxazine exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific signaling pathways involved in cell survival and proliferation.
Materials Science
Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | 80 MPa |
| Chemical Resistance | High (to solvents) |
Agrochemicals
Pesticidal Applications
The compound has shown promise as an agrochemical agent. Research indicates that its chlorinated structure may enhance its efficacy as a pesticide or herbicide. Studies have demonstrated that similar compounds exhibit potent activity against a range of agricultural pests.
Case Study: Efficacy Against Pests
In field trials, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its potential utility in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[b][1,4]oxazine Derivatives
7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (Levofloxacin Precursor)
- Structural Differences : Fluorine substituents at positions 7 and 8 and a methyl group at position 3.
- Functional Impact: Fluorine’s electronegativity increases oxidative stability and bioavailability compared to chlorine. This compound is a precursor to Levofloxacin, a fluoroquinolone antibiotic, highlighting the role of fluorine in antimicrobial activity .
- Synthesis : Produced via chemoenzymatic asymmetric synthesis with high enantiomeric purity (91% yield using ADH-A enzyme) .
2,8-Disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine (TTZ-1/TTZ-2)
- Structural Differences : Features a TTZ head group (bioisostere for carboxylic acids) and a hydrophobic chain at position 6.
- Functional Impact : The TTZ group mimics carboxylic acids, enabling interactions with protein targets. The hydrophobic chain enhances membrane permeability, making these compounds potent inhibitors of protein S-a .
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structural Differences : A trifluoromethyl group at position 3.
Heterocyclic Variants with Sulfur Substitution
1,4-Benzoxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin)
- Structural Differences : Sulfur replaces oxygen in the heterocycle.
- Functional Impact : Sulfur’s larger atomic size increases ring strain and alters electronic properties. These compounds exhibit distinct reactivity in nucleophilic substitutions, as shown in their synthesis via sodium hydride-mediated coupling .
Benzodithiazine Derivatives (e.g., Methyl 6-chloro-3-[...]-1,4,2-benzodithiazine-7-carboxylate)
- Structural Differences : Contains two sulfur atoms and a fused dithiazine ring.
- Functional Impact : The sulfone groups (SO₂) enhance electrophilicity, enabling interactions with thiol-containing biological targets. These derivatives show cytotoxicity in cancer cell lines, with IR peaks at 1330–1150 cm⁻¹ (SO₂ stretching) .
Substituent Position and Halogen Effects
- Chlorine vs. Fluorine :
- Methyl Group Position :
Data Tables
Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazine Derivatives
Biological Activity
6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to the class of benzo[b][1,4]oxazines, characterized by a fused benzene and oxazine ring structure. The presence of dichloro and methyl groups contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways.
- Neuroprotective Effects : There is evidence pointing towards its potential in neuroprotection, particularly in models of neurodegenerative diseases.
- GSK-3β Inhibition : Similar compounds have shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target for various therapeutic applications.
The exact mechanisms by which this compound exerts its effects are still under investigation. Key proposed mechanisms include:
- Inhibition of GSK-3β : Compounds structurally related to benzo[b][1,4]oxazines have demonstrated significant inhibition of GSK-3β with IC50 values in the low micromolar range .
- Induction of Apoptosis : Evidence from related studies indicates that these compounds can induce apoptosis in cancer cells via mitochondrial pathways.
- Reduction of Oxidative Stress : The antioxidant properties may contribute to neuroprotective effects by reducing oxidative damage in neuronal cells.
Case Studies and Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
